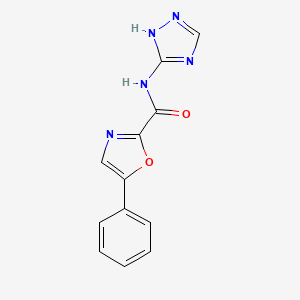

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

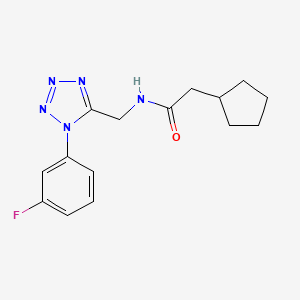

“5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide” is a compound that contains a 1,2,4-triazole moiety . Compounds with a 1,2,4-triazole ring are known to have various biological applications in medicine and are a part of many natural products . They might also be suitable as antiviral and anti-infective drugs .

Synthesis Analysis

A series of similar compounds were synthesized by the reaction of phenoxyacetyl chloride with an intermediate 4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine . Their structures were confirmed by 1H NMR, 13C NMR, MS, IR, and elemental analyses .

Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

The synthesized compounds were screened for their antimicrobial activity against three types of plant fungi and two kinds of bacteria, showing promising results .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Researchers have developed efficient synthesis methods for oxazole derivatives, including those similar to 5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide. For example, Kumar et al. (2012) described a two-step synthesis process involving intramolecular copper-catalyzed cyclization, leading to the formation of 2-phenyl-4,5-substituted oxazoles. This method allows for the introduction of various functionalities into the oxazole ring, showcasing the compound's versatility in chemical synthesis (Kumar, S. V., Saraiah, B., Misra, N., & Ila, H., 2012).

Chemical Reactivity and Transformations

The reactivity of oxazole derivatives under specific conditions has been a topic of interest. For instance, Wasserman et al. (1981) explored the use of oxazoles as activated carboxylates in the synthesis of macrolides, demonstrating the compound's potential in organic synthesis and the creation of complex molecules (Wasserman, H., Gambale, R. J., & Pulwer, M., 1981).

Potential Applications in Drug Discovery

Research has also focused on evaluating the biological activities of triazole and oxazole derivatives. Jadhav et al. (2017) synthesized a series of novel compounds derived from triazole carboxylic acid, which were evaluated for their antimicrobial activities. These studies highlight the potential therapeutic applications of these compounds, including this compound derivatives (Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D., 2017).

Advanced Material Synthesis

The structural and functional versatility of this compound derivatives enables their application in the synthesis of advanced materials. For example, the synthesis of highly substituted oxazoles can be applied in creating novel heterocyclic compounds with potential use in material science (Lechel, T., et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar compounds, such as 1,2,4-triazole hybrids, have been found to exhibit weak to high cytotoxic activities against tumor cell lines .

Action Environment

It’s known that the activation barrier of similar compounds can be overcome under certain conditions, such as heating .

Safety and Hazards

Propiedades

IUPAC Name |

5-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2/c18-10(16-12-14-7-15-17-12)11-13-6-9(19-11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJVKAMGRPXEOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B2960847.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2960850.png)

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)

![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)

![4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2960856.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2960860.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)